methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
CAS No.: 180258-45-1
Cat. No.: VC21540187
Molecular Formula: C7H11ClN2O2
Molecular Weight: 190.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 180258-45-1 |
---|---|
Molecular Formula | C7H11ClN2O2 |
Molecular Weight | 190.63 g/mol |
IUPAC Name | methyl 4-amino-1-methylpyrrole-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C7H10N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h3-4H,8H2,1-2H3;1H |
Standard InChI Key | HEOKCJUUKIPIMM-UHFFFAOYSA-N |
SMILES | CN1C=C(C=C1C(=O)OC)N.Cl |
Canonical SMILES | CN1C=C(C=C1C(=O)OC)[NH3+].[Cl-] |
Introduction
Chemical Identity and Structure
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride features a five-membered aromatic heterocycle containing nitrogen (pyrrole ring). This compound is distinguished by an amino group at the 4-position and a methyl ester moiety at the 2-position of the pyrrole ring, with additional N-methylation at position 1. The compound exists as a hydrochloride salt, which significantly influences its solubility and handling properties .
The structural features of this compound can be summarized in the following identification table:
Parameter | Value |
---|---|
CAS Number | 180258-45-1 |
Molecular Formula | C₇H₁₁ClN₂O₂ |
Molecular Weight | 190.63 g/mol |
IUPAC Name | Methyl 4-amino-1-methylpyrrole-2-carboxylate hydrochloride |
InChI Key | HEOKCJUUKIPIMM-UHFFFAOYSA-N |
SMILES Notation | Cl.COC(=O)C1=CC(N)=CN1C |
MDL Number | MFCD01318761 |
Exact Mass | 190.05100 |
The compound's structure consists of several key functional elements:
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A pyrrole core (five-membered nitrogen-containing heterocycle)
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An amino (-NH₂) substituent at the 4-position
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A methyl ester (-COOCH₃) group at the 2-position
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N-methylation at the pyrrole nitrogen
Physicochemical Properties
The physical and chemical properties of methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride provide important insights into its behavior under various conditions and its potential applications. These properties determine its solubility, stability, and reactivity patterns.
Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 240°C |
Boiling Point | 303.3°C at 760 mmHg |
Flash Point | 137.2°C |
Vapor Pressure | 0.000938 mmHg at 25°C |
Polar Surface Area (PSA) | 57.25000 |
LogP | 1.77710 |
The relatively high melting and boiling points are characteristic of the hydrochloride salt form and indicate strong intermolecular forces within the crystal structure . The LogP value of 1.77710 suggests a balance between hydrophilic and hydrophobic properties, though the hydrochloride salt form significantly enhances water solubility compared to the free base .
Solubility and Stability
As a hydrochloride salt, this compound demonstrates enhanced water solubility compared to its free base form. This property is particularly valuable for applications in aqueous reactions and biological studies . The recommended storage condition of 2-8°C indicates moderate stability under proper storage conditions . The hydrochloride salt formation provides greater stability and solubility characteristics that facilitate its handling and application in various research contexts.
Chemical Reactivity and Functional Group Analysis
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride contains several reactive functional groups that determine its chemical behavior and synthetic utility.
Ester Group Reactivity
The methyl ester group at the 2-position is susceptible to hydrolysis, potentially yielding the corresponding carboxylic acid. This reactivity makes the compound useful as a precursor in the synthesis of more complex molecules, particularly those requiring carboxylic acid functionality . The ester group can undergo various transformations:
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Hydrolysis to form the carboxylic acid
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Transesterification with other alcohols
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Reduction to form alcohols
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Amidation to form amides
Amino Group Reactivity
The primary amine at the 4-position represents another reactive site within the molecule. This functional group can participate in numerous reactions:
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Acylation with acid chlorides or anhydrides
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Reductive amination
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Nucleophilic substitution reactions
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Diazonium salt formation
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Conversion to amides, imines, or other nitrogen-containing functional groups
These dual reactive sites (ester and amino groups) make the compound particularly versatile as a building block in organic synthesis.
Applications and Research Significance
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride has significant potential in various research and synthetic applications, though specific published research using this compound is limited in the available search results.
Synthetic Applications
The compound serves as a valuable building block in organic synthesis due to its bifunctional nature, featuring both nucleophilic (amino group) and electrophilic (ester group) sites. This characteristic makes it particularly useful in the synthesis of:
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More complex heterocyclic compounds
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Potential pharmaceutical intermediates
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Modified amino acid derivatives
Supplier | Quantity | Approximate Price (EUR) |
---|---|---|
Supplier 1 | 1g | 61.00 |
5g | 158.00 | |
10g | 267.00 | |
25g | 552.00 | |
100mg | 26.00 | |
250mg | 27.00 | |
Supplier 2 | 1g | 109.00 |
5g | 392.00 | |
Supplier 3 | 1g | 47.00 |
5g | 156.00 | |
10g | 279.00 | |
25g | 655.00 | |
250mg | 21.00 |
The pricing variations likely reflect differences in purity, packaging, and supplier overhead costs .
Related Compounds
The non-hydrochloride form, methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (CAS: 72083-62-6), is also commercially available and may be suitable for applications where the free base is preferred over the hydrochloride salt .
Analytical Characterization
Analytical characterization of methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride typically involves various spectroscopic and chromatographic techniques to confirm its identity and assess its purity.
Spectroscopic Identification
Standard analytical techniques for characterizing this compound include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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Ultraviolet-Visible (UV-Vis) spectroscopy
The compound's structure features distinct functional groups that produce characteristic spectroscopic signals, facilitating its identification and purity assessment.
Regulatory Classification
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride falls under specific regulatory classifications that govern its import, export, and handling.
Harmonized System Code
The compound is classified under HS Code 2933990090, which corresponds to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume